molecular formula C15H30ClNO4 B026149 Octanoyl carnitine hydrochloride CAS No. 14919-35-8

Octanoyl carnitine hydrochloride

Cat. No.: B026149
CAS No.: 14919-35-8
M. Wt: 323.85 g/mol
InChI Key: MYMFUYYXIJGKKU-UHFFFAOYSA-N
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Description

Octanoyl-carnitine is a medium-chain acylcarnitine, specifically the ester of octanoic acid and carnitine. It plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells . This compound is particularly significant in the context of metabolic disorders and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanoyl-carnitine can be synthesized through the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure octanoyl-carnitine .

Industrial Production Methods: In an industrial setting, the production of octanoyl-carnitine involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of octanoyl-carnitine.

    Reduction: Reduced forms of octanoyl-carnitine.

    Substitution: Octanoic acid and carnitine.

Comparison with Similar Compounds

Uniqueness: Octanoyl-carnitine is unique due to its specific chain length, which influences its metabolic role and transport efficiency. Compared to longer-chain acylcarnitines like palmitoyl-carnitine, octanoyl-carnitine is more readily transported and metabolized, making it particularly significant in studies of medium-chain fatty acid metabolism .

Properties

IUPAC Name

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3671-77-0 (Parent)
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-35-8
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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